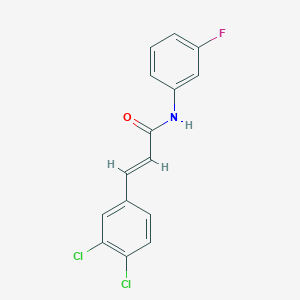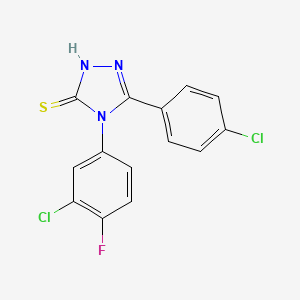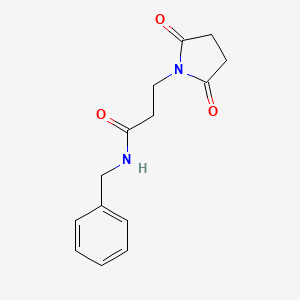
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemistry and pharmaceutical research. DFP-10825 is a small molecule inhibitor that has been shown to target specific enzymes and signaling pathways, making it a promising tool for drug discovery and development.
Mecanismo De Acción
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide works by binding to specific enzymes and signaling molecules, inhibiting their activity and preventing them from carrying out their normal functions. The exact mechanism of action of this compound is still being studied, but it is believed to involve the disruption of key protein-protein interactions and the inhibition of specific enzymatic activities.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. These effects have been observed in a variety of cell types, including cancer cells and normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide in lab experiments is its specificity and selectivity. This compound has been shown to target specific enzymes and signaling pathways, making it a useful tool for studying the function of these molecules in cells and tissues. However, one limitation of using this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide. One area of focus is the development of new drugs based on the structure and activity of this compound. Another area of interest is the identification of new targets and pathways that can be modulated by this compound. Finally, there is ongoing research into the potential applications of this compound in other fields, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of 3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The process typically begins with the synthesis of 3,4-dichlorobenzaldehyde and 3-fluoroaniline, which are then used to prepare the corresponding amine and acid derivatives. These intermediates are then coupled together using standard peptide coupling reagents to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been extensively studied for its potential applications in the fields of biochemistry and pharmacology. One of the primary areas of research has been in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-13-6-4-10(8-14(13)17)5-7-15(20)19-12-3-1-2-11(18)9-12/h1-9H,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOCUXCNSATRM-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)


![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)


![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)